2-Ethylhexyl glycidyl ether 2-Ethylhexyl glycidyl ether 2-ethylhexyl glycidyl ether is a clear colorless liquid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 2461-15-6
VCID: VC21146144
InChI: InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3
SMILES: CCCCC(CC)COCC1CO1
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

2-Ethylhexyl glycidyl ether

CAS No.: 2461-15-6

Cat. No.: VC21146144

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylhexyl glycidyl ether - 2461-15-6

Specification

CAS No. 2461-15-6
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name 2-(2-ethylhexoxymethyl)oxirane
Standard InChI InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3
Standard InChI Key BBBUAWSVILPJLL-UHFFFAOYSA-N
SMILES CCCCC(CC)COCC1CO1
Canonical SMILES CCCCC(CC)COCC1CO1
Boiling Point 244 to 248 °F at 20 mm Hg (NTP, 1992)
Flash Point 206 °F (NTP, 1992)

Introduction

Identifier TypeValue
IUPAC Name2-(2-ethylhexoxymethyl)oxirane
CAS Number2461-15-6
Molecular FormulaC₁₁H₂₂O₂
Molecular Weight186.29 g/mol
InChI KeyBBBUAWSVILPJLL-UHFFFAOYSA-N
SMILESCCCCC(CC)COCC1CO1
European Community (EC) Number219-553-6
FDA UNIILU1UZ98B89

Source: Compiled from search results

The structure of 2-ethylhexyl glycidyl ether features an epoxy ring connected to a 2-ethylhexyl group through an ether linkage. This structural arrangement contributes to its reactivity and industrial utility, particularly in applications requiring controlled viscosity and enhanced adhesion properties .

Physical and Chemical Properties

2-Ethylhexyl glycidyl ether exhibits distinct physical and chemical characteristics that make it suitable for various industrial applications.

Physical State and Appearance

At room temperature, 2-ethylhexyl glycidyl ether exists as a clear, colorless to almost colorless liquid with a faint odor . Its low volatility compared to other reactive diluents makes it advantageous in certain coating and adhesive applications .

Thermophysical Properties

Table 2: Thermophysical Properties of 2-Ethylhexyl Glycidyl Ether

PropertyValueSource
Boiling Point60-62°C at 0.3 mmHg
Density0.891 g/mL at 25°C
Refractive Index1.434
Flash Point206°F (97°C)
Viscosity2.87 mm²/s
Specific Gravity0.89-0.91
Vapor Pressure29 Pa at 25°C

Solubility and Chemical Stability

2-Ethylhexyl glycidyl ether exhibits limited water solubility, less than 0.1 g/100 mL at 19°C . The compound is generally stable under normal conditions but is combustible and incompatible with strong oxidizing agents, acids, and bases . Its log P value of 3.83 indicates moderate lipophilicity, which influences its behavior in biological systems and environments .

Synthesis Methods

The industrial production of 2-ethylhexyl glycidyl ether involves a well-established synthetic pathway utilizing readily available starting materials.

Industrial Synthesis

The primary method for synthesizing 2-ethylhexyl glycidyl ether involves the reaction between 2-ethylhexanol and epichlorohydrin in the presence of a Lewis acid catalyst, followed by caustic dehydrochlorination to form the epoxy ring .

The reaction proceeds in two main steps:

  • Condensation reaction to form a halohydrin intermediate

  • Base-catalyzed dehydrochlorination to generate the epoxy group

Optimized Synthesis Process

An optimized synthesis procedure described in patent literature involves:

  • Charging 1 mol of 2-ethylhexanol, 2 mol of sodium hydroxide (NaOH), and 0.005 mol of tetra-n-butyl ammonium bromide (TBAB) as a phase-transfer catalyst

  • Stirring the mixture for 30 minutes at 40°C under nitrogen atmosphere

  • Adding 2 mol of epichlorohydrin (ECH) dropwise at 40°C over 30 minutes

  • Allowing the reaction to proceed for 12 hours

  • Analyzing the product by gas chromatography (GC)

This process offers good selectivity and yield while minimizing the formation of unwanted byproducts. The waste products include water, sodium chloride, and excess caustic soda .

Industrial Applications and Uses

2-Ethylhexyl glycidyl ether finds application across various industries, with its primary use being as a reactive diluent in epoxy resin formulations.

Epoxy Resin Formulations

As a reactive diluent, 2-ethylhexyl glycidyl ether helps reduce the viscosity of epoxy resins without significantly diluting their performance properties . The compound's epoxy functionality allows it to participate in the curing reaction, becoming incorporated into the final polymer network rather than evaporating or remaining as a non-reactive plasticizer .

Coatings and Surface Treatments

In the coatings industry, 2-ethylhexyl glycidyl ether serves several functions:

  • Improving flow properties of coating formulations

  • Enhancing leveling characteristics for smoother finishes

  • Boosting adhesion to various substrates

  • Contributing to moisture and chemical resistance in cured coatings

These properties make it valuable in industrial protective coatings, decorative finishes, and specialty coating applications.

Adhesives and Sealants

The compound is incorporated into adhesive and sealant formulations to:

  • Adjust viscosity for better application properties

  • Improve bonding strength to diverse substrates

  • Enhance flexibility in the cured adhesive

  • Increase resistance to environmental factors such as moisture and chemicals

Other Applications

Additional applications include:

  • Stabilizer for vinyl resins and rubber

  • Chloride-scavenging agent

  • Intermediate in the synthesis of cosmetic ingredients

  • Component in specialized polymer formulations

Market Analysis and Growth Projections

The global market for 2-ethylhexyl glycidyl ether demonstrates strong growth potential, driven by increasing demand across various end-use industries.

Market Size and Growth Trajectory

According to market research data, the global 2-ethylhexyl glycidyl ether market was valued at approximately USD 100.1 billion in 2023 and is projected to reach USD 214.4 billion by 2030, growing at a compound annual growth rate (CAGR) of 5.7% during the forecast period 2024-2030 .

Market Drivers

Several factors contribute to the growing demand for 2-ethylhexyl glycidyl ether:

  • Expanding Industrial Applications: The versatility of 2-ethylhexyl glycidyl ether in various industrial processes, particularly in polymer synthesis and formulations, drives market growth .

  • Superior Product Performance: The compound offers performance advantages over alternative chemicals, including improved adhesion, durability, and chemical resistance .

  • Favorable Regulatory Environment: Compliance with safety requirements and environmental regulations positions 2-ethylhexyl glycidyl ether favorably in certain applications .

  • End-User Industry Growth: Expansion in key end-user industries such as construction, automotive, electronics, and aerospace fuels demand for epoxy-based materials containing 2-ethylhexyl glycidyl ether .

Market Segmentation

The global 2-ethylhexyl glycidyl ether market is segmented based on:

  • Application:

    • Paints and coatings

    • Adhesives and sealants

    • Plastics and composites

    • Others

  • End-User Industry:

    • Construction

    • Automotive

    • Electronics

    • Aerospace

    • Others

  • Product Grade:

    • Industrial grade

    • Pharmaceutical grade

    • Others

Spectroscopic Characteristics

Spectroscopic data provides valuable information for the identification and characterization of 2-ethylhexyl glycidyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 2-ethylhexyl glycidyl ether (400 MHz in CDCl₃) shows characteristic signals corresponding to the different hydrogen environments in the molecule. Key chemical shift regions include:

  • 3.62-3.72 ppm: Protons adjacent to oxygen atoms

  • 3.33-3.43 ppm: Methylene protons

  • 2.77-2.80 ppm: Epoxy ring protons

  • 2.58-2.61 ppm: Epoxy ring protons

  • 1.26-1.53 ppm: Methylene chain protons

  • 0.86-0.93 ppm: Methyl protons

The complete 1H NMR data provides a fingerprint for confirming the identity and purity of 2-ethylhexyl glycidyl ether samples.

Mass Spectrometry

Mass spectrometric analysis of 2-ethylhexyl glycidyl ether shows a molecular ion at m/z 186, corresponding to its molecular weight. Significant fragment ions include m/z 57 (base peak), 70, 41, and 55, which are characteristic of the fragmentation pattern of the 2-ethylhexyl moiety .

Regulatory Status

2-Ethylhexyl glycidyl ether is subject to various regulatory frameworks governing its manufacture, use, transport, and disposal.

The compound is listed in several regulatory databases:

  • EPA Substance Registry System

  • TSCA (Toxic Substances Control Act) Inventory

  • European Inventory of Existing Commercial Chemical Substances (EINECS)

  • Japan's Chemical Substances Control Law inventory

Given its classification as a skin and eye irritant, occupational exposure to 2-ethylhexyl glycidyl ether is regulated in many jurisdictions, requiring appropriate engineering controls and personal protective equipment in workplace settings.

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